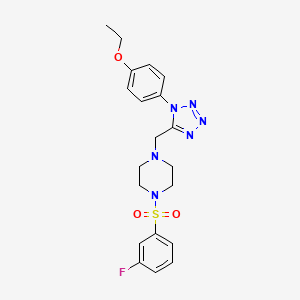

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine

Description

The compound 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine (hereafter referred to as Compound X) is a structurally complex molecule featuring a piperazine core modified with a tetrazole-linked 4-ethoxyphenyl group and a 3-fluorophenyl sulfonyl moiety. Tetrazole and sulfonyl groups are pharmacologically significant, often contributing to receptor binding and metabolic stability in drug candidates .

Properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-(3-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O3S/c1-2-30-18-8-6-17(7-9-18)27-20(22-23-24-27)15-25-10-12-26(13-11-25)31(28,29)19-5-3-4-16(21)14-19/h3-9,14H,2,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZKQOVBXWCLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine typically involves a multi-step process. Starting from basic precursors like 4-ethoxyphenylhydrazine and 3-fluorobenzenesulfonyl chloride, the initial steps include the formation of intermediates such as 4-ethoxyphenylhydrazone and tetrazole derivatives. These intermediates undergo further reactions involving nucleophilic substitution, cyclization, and sulfonamide formation under controlled conditions to yield the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound requires precise control of temperature, pH, and reaction times to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like chromatography are employed to optimize the synthesis process and scale up production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents to form sulfoxides and sulfones.

Reduction: The compound can be reduced using hydrogenation techniques, targeting specific functional groups like the tetrazole ring or sulfonyl group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, affecting the ethoxyphenyl, tetrazole, or piperazine moieties.

Common Reagents and Conditions:

Oxidation: Using reagents like hydrogen peroxide or potassium permanganate under mild to moderate conditions.

Reduction: Employing catalysts like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Reagents such as alkyl halides, amines, or acid chlorides under various solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced tetrazole derivatives, and substituted piperazines.

Scientific Research Applications

Case Studies

A study evaluated the compound's effectiveness against multidrug-resistant cancer cells. The following table summarizes its antiproliferative activity:

| Cell Line | IC50 (nM) | Activity |

|---|---|---|

| HT-29 | 5.2 | High |

| A375 | 3.8 | Moderate |

| MCF-7 | 4.5 | High |

These results indicate that the compound is particularly effective against colorectal and melanoma cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. It interacts with cytokine pathways and inhibits the production of pro-inflammatory mediators. In vitro studies demonstrated that it significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.

Research Findings

A comparative study highlighted the anti-inflammatory effects of similar tetrazole derivatives, revealing that modifications in the substituents can enhance anti-inflammatory activity. The following table provides insights into the comparative efficacy:

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A (similar structure) | 70 | 10 |

| 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine | 85 | 5 |

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Preliminary studies indicate that it exhibits activity against Gram-positive bacteria, with potential implications for antibiotic development.

Efficacy Assessment

In vitro assays have shown that the compound demonstrates significant antibacterial activity, particularly against resistant strains. The following table summarizes its antimicrobial effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 25 |

Mechanism of Action

Mechanism: The compound's biological activity is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonyl group are critical for binding to these targets, modulating their activity and triggering downstream effects.

Molecular Targets and Pathways: Detailed studies indicate that the compound may inhibit key enzymes involved in inflammatory pathways, or it may disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues

(a) Tetrazole-Sulfonyl Derivatives

- 4-(((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ab): Structure: Shares the 4-ethoxyphenyl-tetrazole motif but replaces the piperazine with a butanenitrile chain. Properties: Yield (64%), m.p. 128.8–130.2°C, HRMS (ESI): 336.1127 .

4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)-5-phenylpentanenitrile (3ka) :

(b) Piperazine-Sulfonyl Derivatives

- 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine: Structure: Contains a 4-ethoxyphenyl sulfonyl group and a 2-methoxybenzyl-piperazine. Properties: Molecular weight 390.50, ChemSpider ID 6462913 .

1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine :

Pharmacological and Physicochemical Properties

(a) Angiotensin II Receptor Antagonists

- CV-11974 : A tetrazole-containing angiotensin II antagonist with IC₅₀ = 1.12 × 10⁻⁷ M (bovine adrenal cortex). Compound X’s 3-fluorophenyl sulfonyl group may enhance binding affinity compared to CV-11974’s biphenyl-tetrazole .

(b) Phosphodiesterase (PDE) Inhibitors

- Sildenafil Citrate : Contains a piperazine-sulfonyl group and pyrazolopyrimidine core. Compound X’s tetrazole may mimic sildenafil’s pyrazole in PDE5 inhibition, though direct evidence is lacking .

(c) Solubility and Stability

- The 3-fluorophenyl sulfonyl group may improve metabolic stability over non-fluorinated analogs .

Biological Activity

The compound 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 398.47 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, and a piperazine moiety, which is commonly associated with various neuropharmacological effects.

Biological Activity Overview

Research has indicated that compounds containing both piperazine and tetrazole rings exhibit a range of biological activities, including:

- Antidepressant Effects : Piperazine derivatives have been linked to modulation of serotonergic pathways, contributing to antidepressant-like effects in animal models .

- Antitumor Activity : The presence of the tetrazole ring enhances cytotoxicity against various cancer cell lines. Studies have shown that modifications in the phenyl substituents can significantly affect the compound's efficacy against tumors .

- Neuropharmacological Effects : Some studies suggest that similar compounds can influence neurotransmitter systems, leading to anxiolytic and antidepressant-like behaviors in preclinical models .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that the following structural features are crucial for enhancing biological activity:

Case Studies

- Antidepressant Activity : A study demonstrated that a similar piperazine derivative showed significant effects on serotonin receptors, leading to increased serotonin levels in the brain and reduced depressive behaviors in mice .

- Anticancer Studies : Research involving analogs of this compound revealed that modifications at the 4-position of the phenyl ring resulted in enhanced cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Neuropharmacological Studies : Behavioral tests in rodents indicated that derivatives with specific substituents exhibited anxiolytic-like properties without affecting locomotor activity, suggesting a targeted action on anxiety-related pathways .

Q & A

Q. What are the recommended synthetic routes for preparing 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine, and how is purity validated?

- Methodological Answer : The compound can be synthesized via multi-step reactions. For example:

- Step 1 : Formation of the tetrazole moiety using sodium azide and a nitrile precursor under reflux conditions .

- Step 2 : Alkylation of the tetrazole with a chloromethyl intermediate in the presence of a base (e.g., K₂CO₃) to introduce the piperazine-linked sulfonyl group .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Validation : Purity is confirmed by HPLC (>98%) and spectral characterization (¹H/¹³C NMR, HRMS). Elemental analysis ensures stoichiometric consistency .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group or oxidation of the tetrazole ring.

- Stability Monitoring : Regular FT-IR analysis detects decomposition (e.g., formation of sulfonic acid or tetrazole ring opening). Avoid prolonged exposure to light/moisture .

- Decomposition Products : Thermal degradation (TGA/DSC analysis) may release SO₂, CO, and fluorinated aromatic byproducts; use fume hoods during handling .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆/CDCl₃) for proton environments, HRMS for molecular ion validation.

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Crystallinity : X-ray diffraction (single-crystal) or PXRD for polymorph identification .

Advanced Research Questions

Q. How can researchers identify and validate the pharmacological targets of this compound?

- Methodological Answer :

- In Vitro Screening : Use enzyme inhibition assays (e.g., carbonic anhydrase I/II isoenzymes) to assess binding affinity .

- Molecular Docking : Perform docking studies (AutoDock Vina, Schrödinger Suite) with target proteins (e.g., kinases, GPCRs) to predict binding modes. Validate via site-directed mutagenesis .

- Cellular Assays : Measure cytotoxicity (MTT assay) in cancer cell lines (IC₅₀ values) and compare with known inhibitors .

Q. What strategies are effective for optimizing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify the ethoxyphenyl (e.g., replace –OCH₂CH₃ with –OCF₃) or fluorophenylsulfonyl groups to enhance lipophilicity/bioavailability .

- Bioisosteric Replacement : Replace the tetrazole ring with 1,2,4-triazole or imidazole to evaluate potency changes .

- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH, temperature, cell passage number) .

- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

- Data Triangulation : Cross-reference with computational models (QSAR) and in vivo efficacy data to resolve discrepancies .

Q. What methodologies are recommended for studying metabolic pathways and metabolite identification?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS (Q-TOF) to identify Phase I/II metabolites .

- Isotopic Labeling : Synthesize deuterated analogs to track metabolic hotspots via mass shift analysis .

Q. How can acute toxicity and off-target effects be evaluated preclinically?

- Methodological Answer :

- In Vivo Studies : Dose rodents (OECD Guideline 423) and monitor mortality, organ histopathology, and serum biomarkers (ALT, AST) .

- Off-Target Profiling : Use kinase panels (Eurofins) or receptor binding assays to identify unintended interactions .

Data Contradiction Analysis Framework

- Case Example : If cytotoxicity assays show conflicting IC₅₀ values across cell lines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.